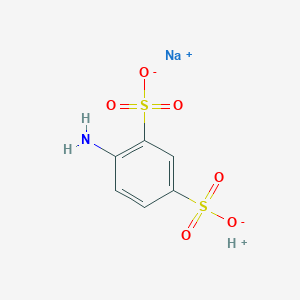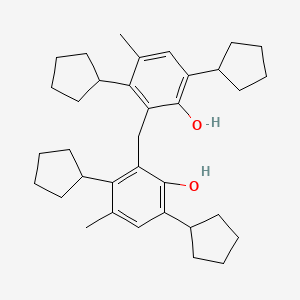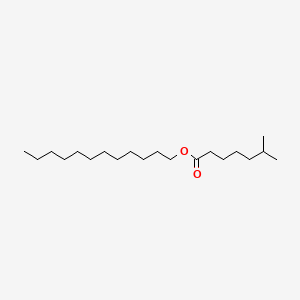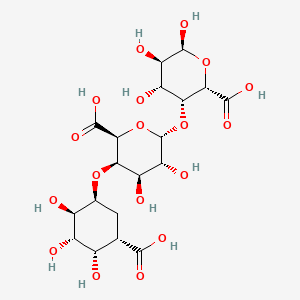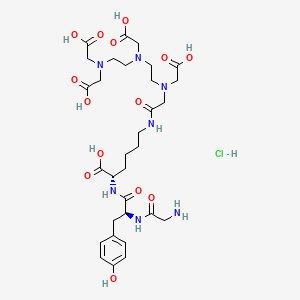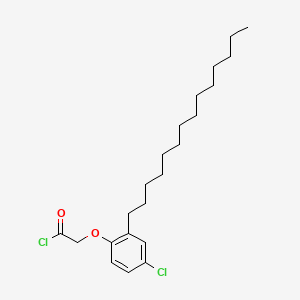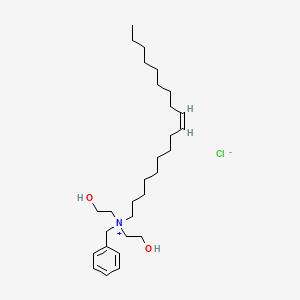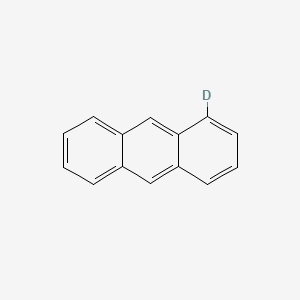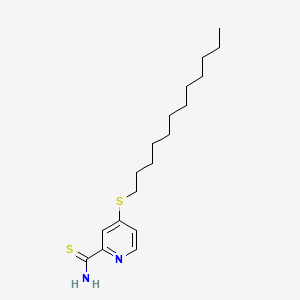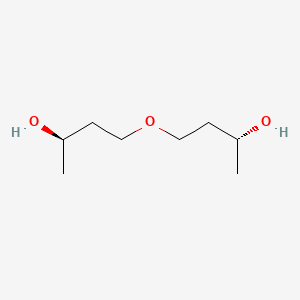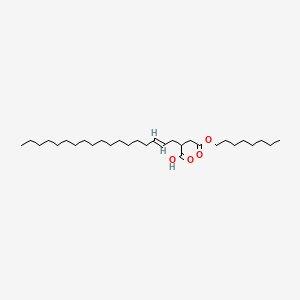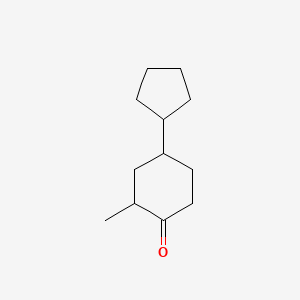
4-Cyclopentyl-2-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-2-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of precursor compounds in the presence of palladium or platinum catalysts is another method used to produce this compound in large quantities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride with ultraviolet light.
Major Products:
Oxidation: Cyclopentylmethylcyclohexanone.
Reduction: Cyclopentylmethylcyclohexanol.
Substitution: 4-Bromo-2-methylcyclohexan-1-one.
Applications De Recherche Scientifique
4-Cyclopentyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Methylcyclohexanone: Similar structure but lacks the cyclopentyl group.
Cyclopentylcyclohexane: Lacks the ketone functional group.
Uniqueness: 4-Cyclopentyl-2-methylcyclohexan-1-one is unique due to the presence of both a cyclopentyl group and a methyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93805-77-7 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4-cyclopentyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-11H,2-8H2,1H3 |
Clé InChI |
IBGOXTNJMGIEOB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


